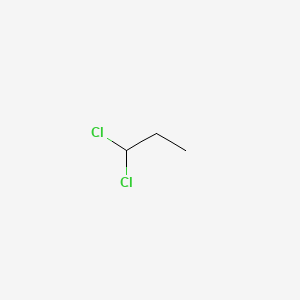
1,1-Dichloropropane
Cat. No. B1633073
Key on ui cas rn:
78-99-9
M. Wt: 112.98 g/mol
InChI Key: WIHMGGWNMISDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09334205B2
Procedure details


In the present process, dichloropropane is converted to a chlorinated alkene, e.g., TCPE, using a series of consecutive chlorination and dehydrochlorination steps. In one exemplary embodiment, PDC is fed to a liquid phase chlorination reactor, e.g., such as a batch or continuous stirred tank autoclave reactor with an internal cooling coil. A shell and multitube exchanger operating in plug flow, followed by vapor liquid disengagement tank or vessel can also be used. Suitable reaction conditions include, e.g., a temperature of from 30° C. to 150° C., a pressure of from 100 kPa to 2000 kPa. The reaction is carried out in the presence of one or more regioselective catalysts that provide a regioselectivity to, e.g., 1,1,2-trichloropropane of at least 5:1 over other trichloropropane isomers.

[Compound]
Name
chlorinated alkene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH:3]([Cl:5])[Cl:4].C1C([Cl:12])=C(Cl)C=C(Cl)C=1OCCO.C1C=C[NH+]=CC=1.C1C=C[NH+]=CC=1.[O-][Cr](O[Cr]([O-])(=O)=O)(=O)=O>>[Cl:4][CH:3]([Cl:5])[CH:2]([Cl:12])[CH3:1].[Cl:4][C:3]([Cl:12])([Cl:5])[CH2:2][CH3:1] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(Cl)Cl
|
Step Two
[Compound]
|
Name
|
chlorinated alkene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Suitable reaction conditions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of from 30° C. to 150° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C(C)Cl)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(CC)(Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US09334205B2
Procedure details


In the present process, dichloropropane is converted to a chlorinated alkene, e.g., TCPE, using a series of consecutive chlorination and dehydrochlorination steps. In one exemplary embodiment, PDC is fed to a liquid phase chlorination reactor, e.g., such as a batch or continuous stirred tank autoclave reactor with an internal cooling coil. A shell and multitube exchanger operating in plug flow, followed by vapor liquid disengagement tank or vessel can also be used. Suitable reaction conditions include, e.g., a temperature of from 30° C. to 150° C., a pressure of from 100 kPa to 2000 kPa. The reaction is carried out in the presence of one or more regioselective catalysts that provide a regioselectivity to, e.g., 1,1,2-trichloropropane of at least 5:1 over other trichloropropane isomers.

[Compound]
Name
chlorinated alkene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH:3]([Cl:5])[Cl:4].C1C([Cl:12])=C(Cl)C=C(Cl)C=1OCCO.C1C=C[NH+]=CC=1.C1C=C[NH+]=CC=1.[O-][Cr](O[Cr]([O-])(=O)=O)(=O)=O>>[Cl:4][CH:3]([Cl:5])[CH:2]([Cl:12])[CH3:1].[Cl:4][C:3]([Cl:12])([Cl:5])[CH2:2][CH3:1] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(Cl)Cl
|
Step Two
[Compound]
|
Name
|
chlorinated alkene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Suitable reaction conditions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of from 30° C. to 150° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C(C)Cl)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(CC)(Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
